molecular formula C7H8F2O B2651698 2,2-Difluorocyclohept-3-en-1-one CAS No. 2241138-05-4

2,2-Difluorocyclohept-3-en-1-one

Cat. No.: B2651698
CAS No.: 2241138-05-4
M. Wt: 146.137
InChI Key: HGMRZCYXWLJPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclohept-3-en-1-one is a chemical compound with the CAS Number: 2241138-05-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 146.14 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic and Enantioselective Reactions

One area of focus has been the development of catalytic and enantioselective reactions involving difluoromethylene-containing compounds. For instance, tris(1,2-diphenylethylenediamine)cobalt(III) complexes have been identified as effective hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, highlighting their utility in synthesizing compounds derived from five- or six-membered ring ketones, including cycloheptanone (Kumar, Ghosh, & Gladysz, 2016). This method demonstrates the potential for creating high-value, enantioenriched products in organic synthesis.

Photoredox Catalysis

Another significant application is in photoredox catalysis, where difluoromethylene groups play a critical role in the fluoromethylation of carbon-carbon multiple bonds. The development of new protocols for tri- and difluoromethylation has been a vital subject, with photocatalysis emerging as a useful tool for radical reactions through visible-light-induced single-electron-transfer processes. This technique has enabled efficient and selective radical fluoromethylation without the need for sacrificial redox agents, showcasing the versatility of difluoromethylene-containing compounds in organic synthesis (Koike & Akita, 2016).

Molecular Structure and Dynamics

Research on the molecular structure and dynamics of difluorocycloalkanes and their derivatives has provided insights into their conformational preferences and reactivity. Studies involving NMR spectroscopy and computational methods have explored the conformational equilibria and reaction pathways of difluorocyclohexane and cycloheptane derivatives, contributing to a deeper understanding of their chemical behavior (Wiberg, Hinz, Jarret, & Aubrecht, 2005).

Applications in Material Science and Engineering

Difluoromethylene groups have also found applications in material science and engineering, particularly in the development of electrolyte additives for lithium-ion batteries. The incorporation of difluoromethylene-containing compounds as electrolyte additives has been investigated to enhance the performance and stability of lithium-ion batteries at high charge voltages, underscoring the importance of these compounds in energy storage technologies (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

Safety and Hazards

The safety information for 2,2-Difluorocyclohept-3-en-1-one includes several hazard statements: H226, H302, H315, H319, H335 . These codes correspond to various hazards, including flammability (H226), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,2-difluorocyclohept-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)5-3-1-2-4-6(7)10/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMRZCYXWLJPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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